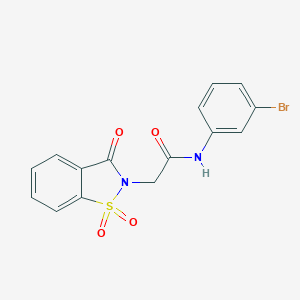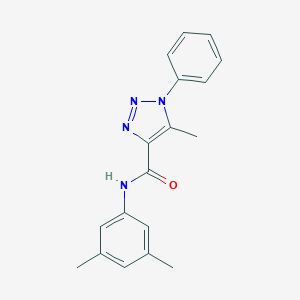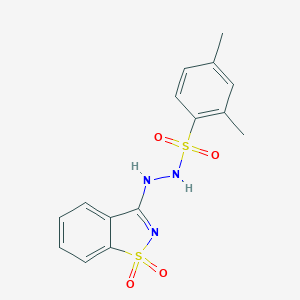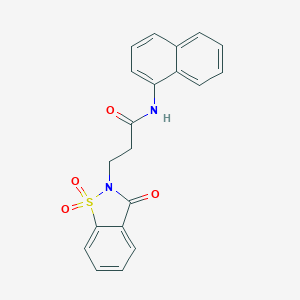
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is commonly referred to as BPIA and is synthesized through a multi-step process involving the reaction of various reagents.
Mécanisme D'action
The exact mechanism of action of BPIA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. BPIA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BPIA has been shown to inhibit the activity of various kinases involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
BPIA has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Additionally, BPIA has been shown to exhibit anti-tumor effects in various cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPIA in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it an attractive candidate for studying various diseases and conditions. However, one of the limitations of using BPIA is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Orientations Futures
There are several future directions for research involving BPIA, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the evaluation of its potential applications in various disease models. Additionally, further studies are needed to assess the safety and efficacy of BPIA in human clinical trials.
Méthodes De Synthèse
The synthesis of BPIA involves the reaction of 3-bromophenylamine with 2-hydroxyacetophenone in the presence of a base, followed by the addition of thionyl chloride to produce 3-bromoacetophenone. The obtained product is then reacted with 1,1-dioxide-3-oxo-1,2-benzisothiazole to produce BPIA.
Applications De Recherche Scientifique
BPIA has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry and biochemistry. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWGRPAYYCPLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)


![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)


![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)